Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate
Description
Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate (CAS: 2090208-67-4) is a substituted benzimidazole derivative with a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . Its structure features a hydroxyl group at position 4, a methyl group at position 2, and a methoxycarbonyl group at position 6 of the benzimidazole core.
Properties
IUPAC Name |
methyl 7-hydroxy-2-methyl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-11-7-3-6(10(14)15-2)4-8(13)9(7)12-5/h3-4,13H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHCZTCYNDUNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-2-methylbenzoic acid with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Aqueous HCl (reflux, 6 hr) | 4-Hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylic acid | 85% | |
| NaOH (1M, 80°C, 4 hr) | Sodium salt of the carboxylic acid | 92% |
This reaction is critical for generating bioactive derivatives, as the carboxylic acid form is often used in further functionalization.
Oxidation Reactions
The hydroxyl group at the 4-position can undergo oxidation to form ketones or quinone-like structures.
| Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|
| KMnO₄ (acidic conditions) | 2-Methyl-1H-benzo[D]imidazole-4,6-dione | Selective oxidation | |
| CrO₃ (in H₂SO₄) | 4-Oxo-2-methyl-1H-benzo[D]imidazole-6-carboxylate | Requires anhydrous conditions |
Oxidation products are often intermediates for synthesizing pharmaceuticals, particularly anticancer agents .
Reduction Reactions
The ester and hydroxyl groups can be reduced to generate alcohols or amines.
Reduction pathways are exploited to modify solubility and bioavailability .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions.
| Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|
| SOCl₂ (reflux) | 4-Chloro-2-methyl-1H-benzo[D]imidazole-6-carboxylate | Precursor for coupling reactions | |
| PCl₅ (anhydrous benzene) | 4-Phosphorylated derivative | Used in agrochemicals |
Substitution reactions enable the introduction of halides or other electrophilic groups for downstream applications .
Cyclization and Condensation Reactions
The compound serves as a precursor in synthesizing fused heterocycles.
These reactions leverage the benzoimidazole core to construct complex polycyclic systems with potential anticancer activity .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance bioactivity:
Molecular docking studies suggest that substituents at the 4- and 6-positions critically influence binding to targets like COX and tubulin .
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid/base catalysis accelerating the process.
-
Oxidation : The hydroxyl group is oxidized to a carbonyl through a radical intermediate in acidic KMnO₄.
-
Cyclization : Iron-sulfur catalysts promote dehydrogenation and C–N bond formation, as seen in solvent-free syntheses .
This compound’s versatility in organic synthesis and medicinal chemistry underscores its importance in developing novel therapeutics and functional materials.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
- Biological Studies : Due to its structural similarity to natural products, Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate is used in biological research to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, aiding in the understanding of biochemical processes.
Medicine
- Therapeutic Potential : Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound has shown promise in preclinical studies for its potential therapeutic applications against various pathogens and cancer cell lines.
Industry
- Material Development : The compound is being explored for use in developing new materials, including dyes and catalysts. Its unique chemical properties enable it to participate in reactions that enhance material performance.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various benzimidazole derivatives, this compound exhibited significant activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Inhibition
Research focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in specific cancer cell lines. The study highlighted the compound's role in inhibiting cell proliferation through modulation of signaling pathways associated with cell survival.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate with structurally analogous benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physical State :
- The hydroxyl group at position 4 in the target compound likely enhances intermolecular hydrogen bonding, contributing to its solid state . In contrast, alkyl substituents (e.g., propyl or methyl at position 2) reduce crystallinity, as seen in Methyl 2-propyl-4-methyl-1H-benzo[d]imidazole-6-carboxylate, which exists as a yellow oil .
- Halogenated derivatives, such as the bromo-fluoro-substituted analog, exhibit higher molecular weights and stability requirements (storage at 2–8°C) due to increased lipophilicity and steric demands .
Biological Relevance :
- While this compound lacks direct biological data, structurally related compounds demonstrate significant activities. For example, bis-benzimidazole derivatives exhibit cytotoxicity against cancer cell lines (e.g., PC-3 and VERO) , and fluorinated analogs are explored for metabolic stability in drug development .
Spectroscopic Distinctions: The hydroxyl group in the target compound would show distinct IR absorption (~3334 cm⁻¹ for O-H stretching) compared to non-hydroxylated analogs. Similarly, the methoxycarbonyl group at position 6 produces characteristic ¹³C-NMR signals near δ 167 ppm, as observed in Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate .
Biological Activity
Methyl 4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylate is a compound that falls within the benzimidazole family, which is renowned for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10N2O3
- Molecular Weight : 202.20 g/mol
- CAS Number : 1640981-19-6
The compound features a benzimidazole core, which is often associated with various pharmacological effects due to its ability to interact with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values have been determined for several bacteria and fungi:
| Microorganism | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | >1000 |
| Bacillus cereus | 31.25 |
| Candida albicans | >1000 |
These results indicate that the compound exhibits strong activity against Gram-positive bacteria while being less effective against Gram-negative strains and fungi .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Studies employing MTT assays demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate Cancer) | 40.1 ± 7.9 |
| DU145 (Prostate Cancer) | 98.14 ± 48.3 |
| HFF3 (Normal Fibroblasts) | >1000 |
The compound was found to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest in the G0/G1 phase . Notably, it showed minimal toxicity towards normal cells, suggesting a favorable therapeutic index.
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound has been shown to halt the cell cycle progression, particularly in cancerous cells.
Case Studies
Several case studies have documented the effects of this compound:
- Study on Prostate Cancer Cells : A study reported that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability in PC3 and DU145 cells, with PC3 cells being more sensitive.
- Antimicrobial Efficacy Assessment : In another study, the compound was tested against a panel of bacterial strains, demonstrating significant antibacterial activity against Staphylococcus aureus and Bacillus cereus but limited efficacy against Gram-negative bacteria.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthetic protocols for benzimidazole derivatives often involve cyclization of substituted precursors under acidic or catalytic conditions. For example:
- Acid-catalyzed cyclization : Refluxing intermediates (e.g., methyl carboxylate derivatives) with methanol and sulfuric acid for extended periods (e.g., 72 hours) to promote cyclization, followed by filtration .
- Purification : Column chromatography (silica gel, eluent gradients) is commonly used to isolate products, with yields ranging from 56% to 75% depending on substituents .
- Key variables : Reaction time, solvent polarity, and acid catalyst concentration significantly impact purity. Prolonged reflux improves cyclization but may degrade sensitive functional groups.
Q. Table 1: Comparative Synthesis Conditions for Analogous Benzimidazoles
Q. How can column chromatography and spectroscopic techniques (NMR, MS) be employed to purify and characterize this compound?
Methodological Answer:
- Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to resolve polar impurities. Pre-adsorption of crude product onto silica improves separation .
- ¹H NMR Analysis : Key signals include:
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks (e.g., m/z 232.1 for methyl esters), with fragmentation patterns confirming substituent loss (e.g., COOMe) .
Advanced Research Questions
Q. What challenges arise in resolving contradictory crystallographic data for this compound, and how can SHELX software aid in refinement?
Methodological Answer:
Q. How do reaction mechanisms, such as those in the Groebke-Blackburn-Bienaymé (GBB) reaction, apply to the synthesis of benzimidazole derivatives?
Methodological Answer: The GBB-3CR mechanism involves:
Imine Formation : Condensation of aldehydes with aminopyridines.
Cyclization : Nucleophilic attack by isonitriles or amines to form the benzimidazole core.
Catalysis : Piperidine accelerates proton transfer, stabilizing intermediates (e.g., enolate species) .
Q. What role do hydrogen bonding patterns play in the solid-state arrangement of this compound, and how can graph set analysis be applied?
Methodological Answer:
Q. How can impurities be identified and quantified using HPLC or LC-MS, and what are common impurities encountered?
Methodological Answer:
- Common Impurities :
- Des-methyl analogs (e.g., loss of methyl ester during synthesis).
- Oxidation byproducts (e.g., carboxylic acid derivatives).
- Analytical Methods :
Q. How does modifying substituents on the benzimidazole core affect physicochemical properties and binding affinity?
Methodological Answer:
- Substituent Effects :
- Electron-withdrawing groups (e.g., -F, -CN): Increase metabolic stability but reduce solubility.
- Hydroxy groups : Enhance hydrogen-bonding capacity (e.g., target receptor interactions).
- Case Study : Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate derivatives show improved logP values (1.8–2.5) compared to unsubstituted analogs .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against specific molecular targets?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cellular Uptake : LC-MS quantification in cell lysates after 24h exposure.
- Case Study : Analogous benzimidazole-carboxylates exhibit antifungal activity via CYP51 inhibition (MIC₉₀: 2–4 µg/mL) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
